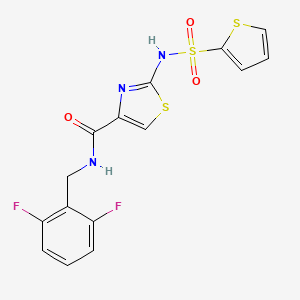
4-Methoxybutyl 6-chloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybutyl 6-chloropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a methoxybutyl group attached to the pyridine ring, along with a chlorine atom at the 6th position and a carboxylate group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybutyl 6-chloropyridine-2-carboxylate typically involves the esterification of 6-chloropyridine-2-carboxylic acid with 4-methoxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
6-Chloropyridine-2-carboxylic acid+4-MethoxybutanolH2SO44-Methoxybutyl 6-chloropyridine-2-carboxylate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybutyl 6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-chloropyridine-2-carboxylic acid and 4-methoxybutanol.
Oxidation: The methoxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, e.g., 6-aminopyridine-2-carboxylate or 6-thiocyanatopyridine-2-carboxylate.
Ester hydrolysis: 6-Chloropyridine-2-carboxylic acid and 4-methoxybutanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-Methoxybutyl 6-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methoxybutyl 6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: Similar structure but with a methyl ester group instead of a methoxybutyl group.
Ethyl 6-chloropyridine-2-carboxylate: Similar structure but with an ethyl ester group.
6-Chloropyridine-2-carboxylic acid: The parent acid form without the ester group.
Uniqueness
4-Methoxybutyl 6-chloropyridine-2-carboxylate is unique due to the presence of the methoxybutyl group, which can impart different physical and chemical properties compared to its methyl or ethyl counterparts
Properties
IUPAC Name |
4-methoxybutyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-7-2-3-8-16-11(14)9-5-4-6-10(12)13-9/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLLTJRUNVFNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCOC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)
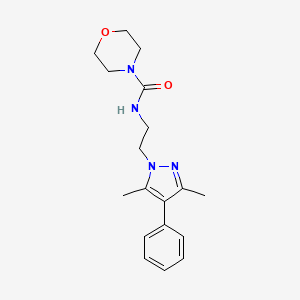
![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)
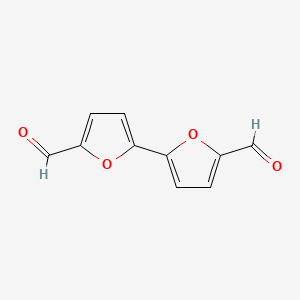

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)
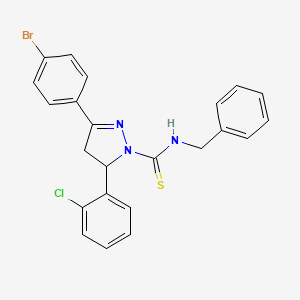
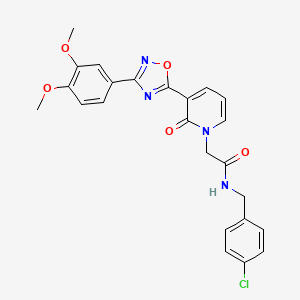
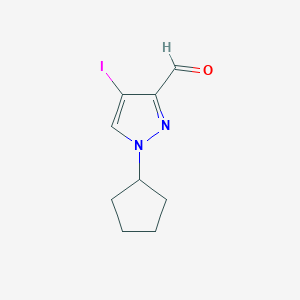
![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2739404.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2739406.png)
![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)
